molecular formula C11H16O5S B3318168 Ethanol, 2-(ethenyloxy)-, 4-methylbenzenesulfonate CAS No. 99051-18-0

Ethanol, 2-(ethenyloxy)-, 4-methylbenzenesulfonate

Cat. No. B3318168
CAS RN: 99051-18-0
M. Wt: 260.31 g/mol
InChI Key: RJKLNVLBYZRYCX-UHFFFAOYSA-N
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Description

Ethanol, 2-(ethenyloxy)-, 4-methylbenzenesulfonate is a chemical compound with the molecular formula C11H16O5S . It is also known by its CAS Number: 99051-18-0 . The molecular weight of this compound is 260.3067 .


Molecular Structure Analysis

The molecular structure of Ethanol, 2-(ethenyloxy)-, 4-methylbenzenesulfonate consists of an ethanol molecule where one of the hydrogen atoms in the -OH group has been replaced by a 2-(ethenyloxy) group, and the other hydrogen atom has been replaced by a 4-methylbenzenesulfonate group .


Physical And Chemical Properties Analysis

Ethanol, 2-(ethenyloxy)-, 4-methylbenzenesulfonate is a liquid at room temperature . The melting point of a similar compound, 2-ethoxyethyl 4-methylbenzene-1-sulfonate, is reported to be between 15-18 degrees Celsius .

properties

IUPAC Name

2-ethenoxyethanol;4-methylbenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C4H8O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-6-4-3-5/h2-5H,1H3,(H,8,9,10);2,5H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKLNVLBYZRYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=COCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00760596
Record name 4-Methylbenzene-1-sulfonic acid--2-(ethenyloxy)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00760596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2-(ethenyloxy)-, 4-methylbenzenesulfonate

CAS RN

99051-18-0
Record name 4-Methylbenzene-1-sulfonic acid--2-(ethenyloxy)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00760596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanol, 2-(ethenyloxy)-, 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Ethanol, 2-(ethenyloxy)-, 4-methylbenzenesulfonate
Reactant of Route 3
Ethanol, 2-(ethenyloxy)-, 4-methylbenzenesulfonate
Reactant of Route 4
Ethanol, 2-(ethenyloxy)-, 4-methylbenzenesulfonate

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